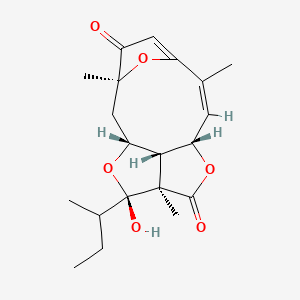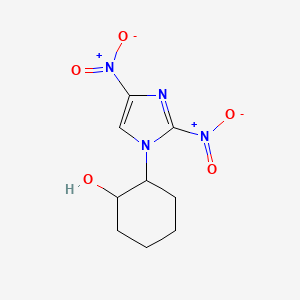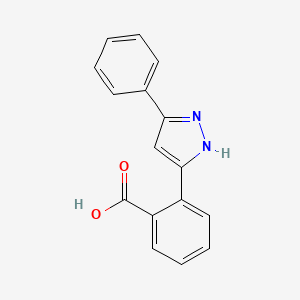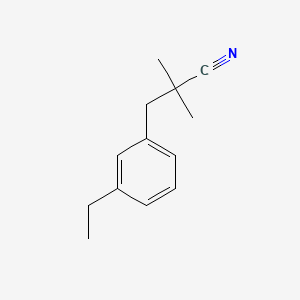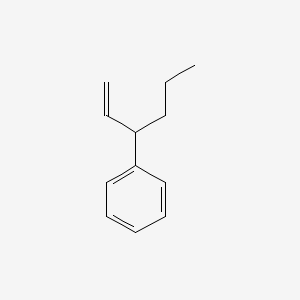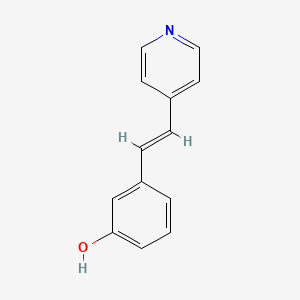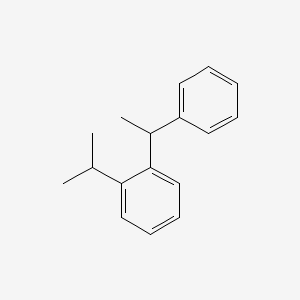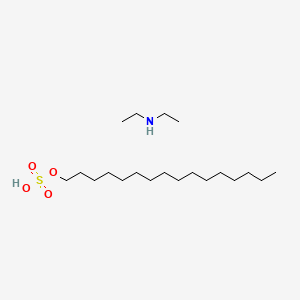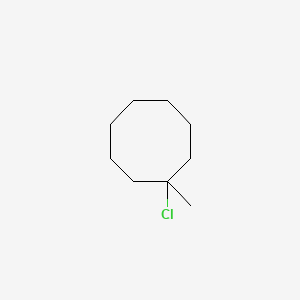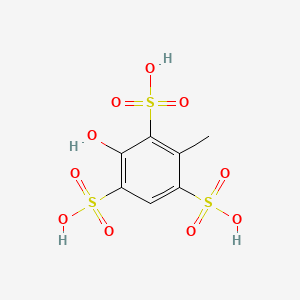
3-Hydroxytoluene-2,4,6-trisulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytoluene-2,4,6-trisulphonic acid typically involves the sulfonation of toluene derivatives. One common method is the sulfonation of 3-hydroxytoluene using sulfur trioxide or oleum under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation of the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous sulfonation process. This involves the use of a sulfonation reactor where toluene derivatives are continuously fed and reacted with sulfur trioxide. The resulting product is then purified through crystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytoluene-2,4,6-trisulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-Hydroxytoluene-2,4,6-trisulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxytoluene-2,4,6-trisulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable it to form strong hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylbenzenesulfonic acid
- 2-Hydroxy-5-methylbenzenesulfonic acid
- 2-Hydroxy-3-methylbenzenesulfonic acid
Uniqueness
3-Hydroxytoluene-2,4,6-trisulphonic acid is unique due to the presence of three sulfonic acid groups, which significantly enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and strong acidic properties .
Properties
CAS No. |
82919-39-9 |
|---|---|
Molecular Formula |
C7H8O10S3 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-hydroxy-4-methylbenzene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C7H8O10S3/c1-3-4(18(9,10)11)2-5(19(12,13)14)6(8)7(3)20(15,16)17/h2,8H,1H3,(H,9,10,11)(H,12,13,14)(H,15,16,17) |
InChI Key |
XUXZPDVMOQZNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


